

A Technical Guide to the Physical and Chemical Properties of Catharanthine Tartrate Powder

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Compound of Interest

Compound Name: Catharanthine Tartrate

Cat. No.: B15577702

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Introduction

Catharanthine, a prominent monoterpenoid indole alkaloid, is a natural compound of significant interest in the fields of pharmacology and synthetic chemistry.[1][2] Extracted from the leaves of *Catharanthus roseus* (L.) G.Don, commonly known as the Madagascar periwinkle, it serves as a crucial biosynthetic precursor to the potent dimeric anticancer agents, vinblastine and vincristine.[1][3][4][5] Beyond its role as a synthetic building block, Catharanthine itself exhibits a range of biological activities, including antitumor, vasodilatory, and antihypertensive properties, primarily through the inhibition of voltage-gated L-type calcium channels.[4][6][7][8]

This technical guide provides a comprehensive overview of the core physical and chemical properties of **Catharanthine Tartrate** powder. It is intended for researchers, scientists, and drug development professionals, offering structured data, detailed experimental protocols, and visualizations to support laboratory work and further investigation.

Section 1: General and Chemical Identification

Catharanthine Tartrate is the salt form of the catharanthine base, commonly supplied as a crystalline solid for research purposes.[1] This form often enhances the compound's stability and handling characteristics.

Identifier	Data	Source(s)
Chemical Name	(2 α ,5 β ,6 α)-3,4-didehydro-ibogamine-18 β -carboxylic acid, methyl ester, 2R,3R-dihydroxybutanedioate (2:1)	[1]
Synonyms	(+)-Catharanthine tartrate, (+)-3,4-Didehydrocoronaridine tartrate, Catharanthine hemitartrate	[1][3][4][6]
CAS Number	4168-17-6	[1][3][4][6]
Molecular Formula	C ₂₁ H ₂₄ N ₂ O ₂ • ½C ₄ H ₆ O ₆ (hemitartrate) or C ₂₅ H ₃₀ N ₂ O ₈	[1][3][5][6]
Molecular Weight	486.5 g/mol	[1][3][4][6][9]
Purity	Typically ≥97% or ≥98%	[1][4][9][10]
Source	Catharanthus roseus (L.) G.Don	[5][9][10]
Spectroscopic Data	UV/Vis. λ _{max} : 224, 283 nm	[1][3]

Section 2: Physical Properties

The physical characteristics of **Catharanthine Tartrate** powder are critical for its formulation, storage, and application in experimental settings.

Property	Data	Source(s)
Appearance	White to pale yellow crystalline solid/powder	[1][4][9][11][12][13]
Melting Point	126-128°C	[4]
Storage	Powder: -20°C (long-term); 2-8°C (short-term)	[1][3][5][6]
Stability	Powder: Stable for ≥4 years at -20°C. In Solvent: Stable for 1 year at -80°C. Aqueous solutions are not recommended for storage beyond one day.	[1][3][6]

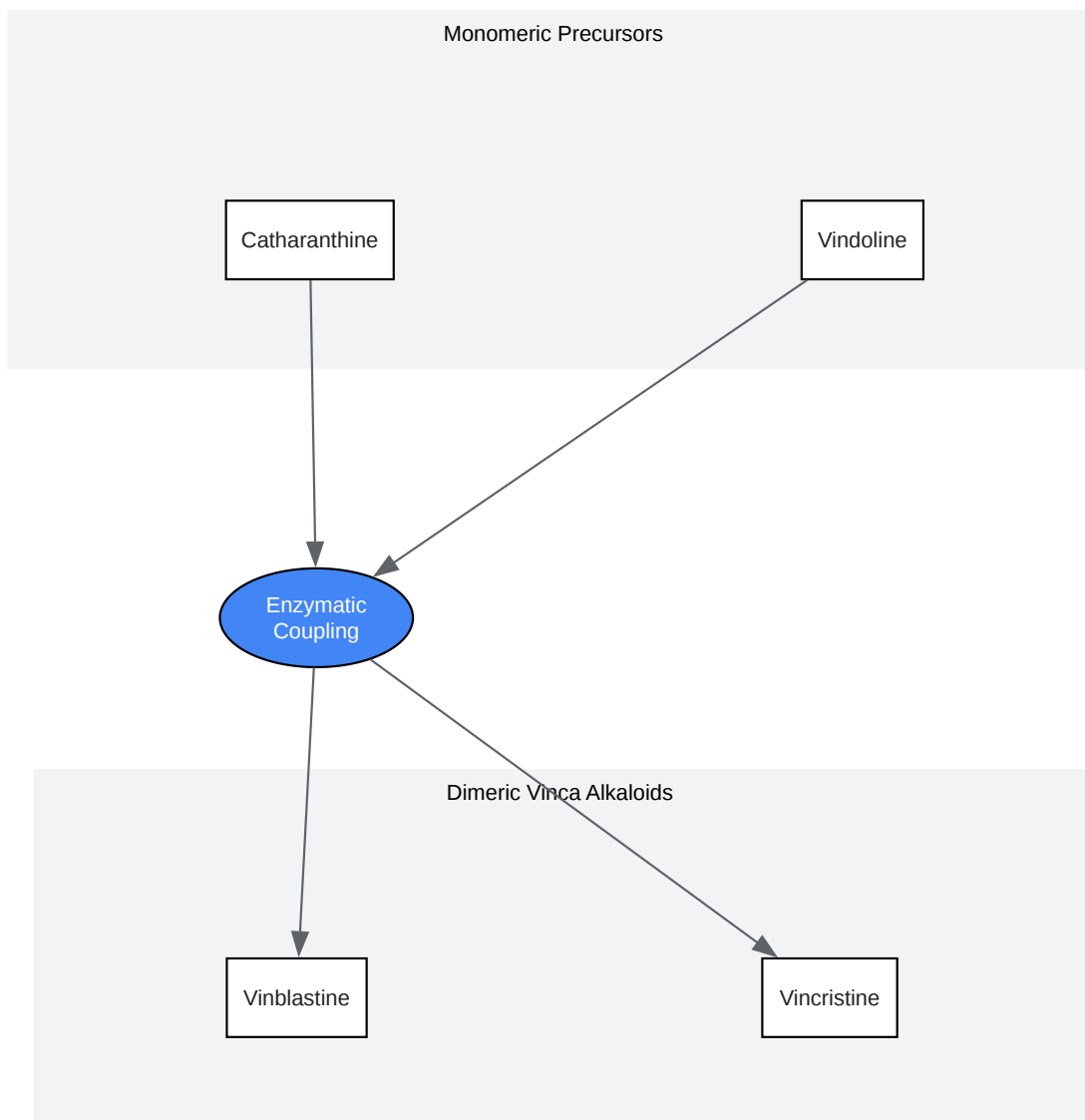
Solubility Profile

Solvent	Concentration	Source(s)
DMSO	~30-50 mg/mL	[1][3][6]
Dimethylformamide (DMF)	~30 mg/mL	[1][3]
Ethanol, Methanol, Pyridine	Soluble	[4][9][10]
DMSO:PBS (1:1, pH 7.2)	~0.5 mg/mL	[1][3][12]
Water & Aqueous Buffers	Sparsingly soluble	[1][12]

Section 3: Biological Activity & Signaling Pathways

Catharanthine Tartrate is biologically active and serves as a key intermediate in the biosynthesis of other important alkaloids.

Biosynthesis: Catharanthine is a monomeric precursor that, along with vindoline, is coupled to form the dimeric vinca alkaloids vinblastine and vincristine, which are widely used in chemotherapy.[1][4][5]

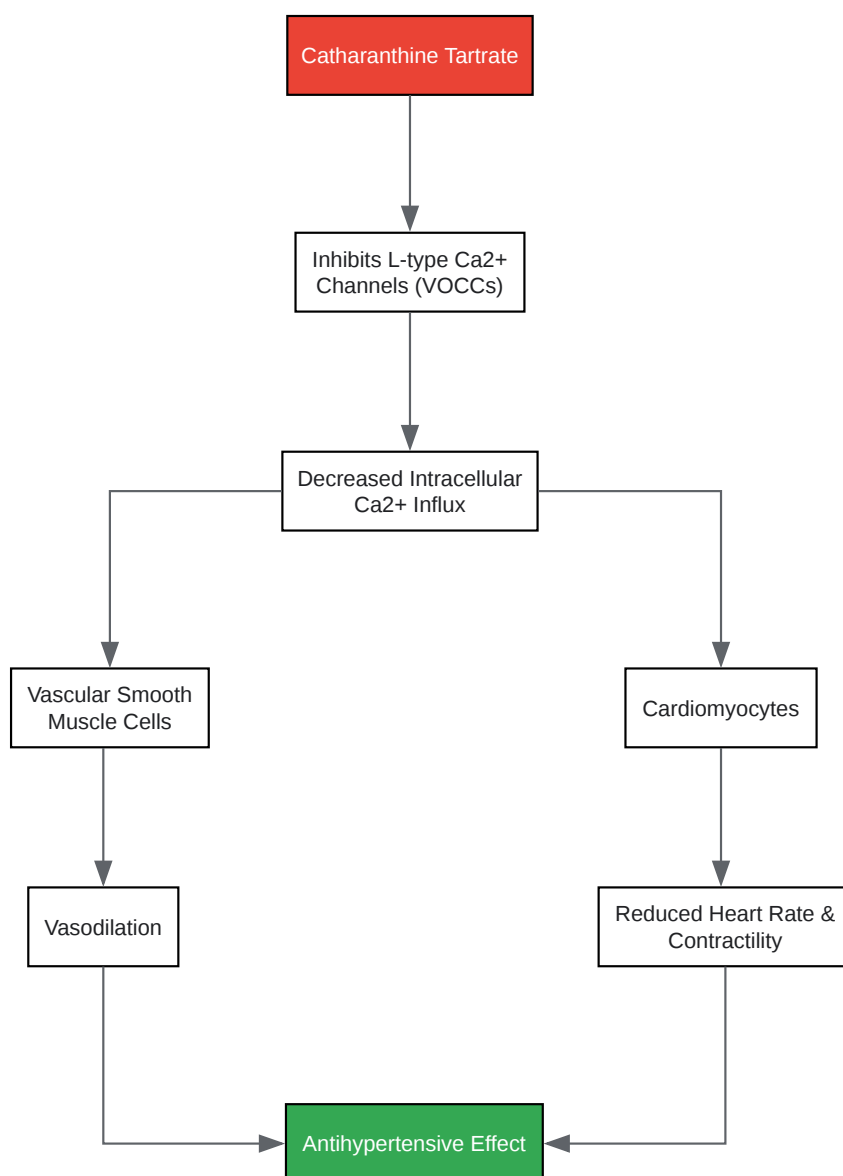


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Caption: Biosynthetic relationship of Catharanthine.

Mechanism of Action: The primary mechanism for Catharanthine's hypotensive and vasodilatory effects is the inhibition of voltage-operated L-type calcium channels (VOCCs) on

vascular smooth muscle cells and cardiomyocytes.[4][6][8] This action reduces the influx of calcium ions, leading to muscle relaxation and a decrease in heart rate.[3][4] Additionally, at high concentrations, it can inhibit microtubule assembly, contributing to its cytotoxic activity.[1][3]



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Caption: Mechanism of action for hypotensive effects.

Section 4: Key Experimental Protocols

The following sections detail methodologies for common analytical procedures involving **Catharanthine Tartrate** powder.

Solubility Determination

This protocol outlines the steps to prepare stock solutions and determine the solubility of **Catharanthine Tartrate** in various solvents.

Methodology:

- Preparation for Organic Solvents (e.g., DMSO, DMF):
 - Accurately weigh a specific amount of **Catharanthine Tartrate** powder.
 - Add the solvent of choice incrementally to the powder in a vial.
 - Vortex or sonicate the mixture to facilitate dissolution.
 - Continue adding solvent until the desired concentration is reached or saturation is observed.
 - For stock solutions, it is recommended to purge the solvent with an inert gas (e.g., argon or nitrogen) before use to minimize degradation.[\[1\]](#)[\[12\]](#)
- Preparation for Aqueous Buffers:
 - Due to its sparse solubility in aqueous solutions, a two-step method is required.[\[1\]](#)[\[12\]](#)
 - First, prepare a concentrated stock solution in 100% DMSO as described above.
 - Dilute the DMSO stock solution with the aqueous buffer of choice (e.g., PBS, pH 7.2) to the final desired concentration.
 - Vortex thoroughly. Note that the final concentration may be limited by precipitation. Aqueous solutions should be prepared fresh for each use.[\[1\]](#)[\[12\]](#)

Caption: Workflow for solubility determination.

Purity and Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and quantifying **Catharanthine Tartrate** in extracts or reaction mixtures.

Methodology:

- Sample Preparation: Dissolve a precisely weighed sample of the powder in a suitable solvent (e.g., methanol or a DMSO/buffer mixture) to a known concentration. Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove particulates.
- Chromatographic Conditions (General Example):
 - Column: A reversed-phase column, such as a C18 (250 mm x 4.6 mm, 5 µm), is typically used.[\[14\]](#)
 - Mobile Phase: A gradient elution using a binary system is common. For example, Mobile Phase A could be an aqueous buffer (e.g., ammonium acetate or formic acid in water) and Mobile Phase B could be an organic solvent like acetonitrile or methanol.
 - Gradient: A linear gradient, starting with a higher proportion of Mobile Phase A and increasing the proportion of Mobile Phase B over the run, allows for the separation of catharanthine from other related alkaloids.[\[14\]](#)
 - Flow Rate: Typically 1.0 mL/min.
 - Detection: A photodiode array (PDA) detector is used, monitoring at wavelengths of 220 nm and 283 nm for catharanthine.[\[1\]](#)[\[3\]](#)[\[14\]](#)
- Data Analysis: The purity is determined by calculating the area percentage of the catharanthine peak relative to all other peaks in the chromatogram. Quantification is achieved by comparing the peak area to a standard curve generated from certified reference standards.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of a sample, such as its melting point and other phase transitions.[\[15\]](#)

Methodology:

- **Sample Preparation:** Accurately weigh a small amount of **Catharanthine Tartrate** powder (typically 1-5 mg) into an aluminum DSC pan.
- **Instrument Setup:** Place the sample pan and an empty reference pan into the DSC cell.
- **Thermal Program:** Heat the sample under a controlled atmosphere (e.g., nitrogen gas flow) at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the expected melting point (e.g., from 25°C to 200°C).
- **Data Analysis:** The resulting thermogram plots heat flow against temperature. An endothermic peak indicates the melting point of the crystalline solid. The onset temperature of this peak is typically reported as the melting point, and the area under the peak corresponds to the enthalpy of fusion.[\[16\]](#)

Crystallinity Analysis by Powder X-ray Diffraction (PXRD)

PXRD is a non-destructive technique used to identify the crystalline phase of a solid material and confirm its crystalline nature.

Methodology:

- **Sample Preparation:** The **Catharanthine Tartrate** powder is gently ground with a mortar and pestle to ensure a fine, homogenous powder.[\[17\]](#) The powder is then packed into a sample holder.
- **Data Acquisition:** The sample is irradiated with a monochromatic X-ray beam. The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).

- **Data Analysis:** The resulting diffraction pattern is a unique fingerprint for a specific crystalline solid. The positions and intensities of the diffraction peaks can be compared to a reference database to confirm the identity and polymorph of the material. A lack of sharp peaks would indicate an amorphous (non-crystalline) solid.

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